GRK2 Inhibitor 1

GRK2 inhibition Potency comparison IC50

GRK2 inhibitor selection is complicated by vast potency and selectivity differences among tool compounds. GRK2 Inhibitor 1 (CAS 24269-96-3) provides a uniquely moderate IC50 of 126 µM with confirmed PKA selectivity, enabling partial-inhibition studies without target saturation. • Benchmark reference for GRK2 assays; no PKA inhibition ≤1 mM. • Reduces systolic blood pressure at 200 µg/kg in diabetic mouse models. • Ambient shipping; long-term storage at -20°C.

Molecular Formula C12H9NO6
Molecular Weight 263.2 g/mol
CAS No. 24269-96-3
Cat. No. B1672151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRK2 Inhibitor 1
CAS24269-96-3
Synonymseta-adrenergic receptor kinase inhibitor
beta-adrenergic receptor kinase inhibitory peptide
betaARK1 inhibitor
betaARKct
betaARKct peptide
Molecular FormulaC12H9NO6
Molecular Weight263.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
InChIKeyYDJPHSNZGRVPCK-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GRK2 Inhibitor 1 Identity and Baseline Activity


GRK2 Inhibitor 1 (methyl 5-[2-(5-nitro-2-furyl)vinyl]-2-furoate; CAS 24269-96-3), also known as βARK1 Inhibitor, is a small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2/β-adrenergic receptor kinase 1). Its biochemical activity is defined by an IC50 value of 126 µM . The compound demonstrates selectivity for GRK2/βARK1 over protein kinase A (PKA) at concentrations up to 1 mM .

Pathway study GRK2/βARK1 kinase inhibition studies requiring moderate target engagement
Selectivity context PKA-sparing selectivity profile supports GPCR signaling assays without PKA confounding
Tool compound Lower-potency tool for partial GRK2 inhibition study designs and dose-response research

GRK2 Inhibitor 1 Non-Interchangeability


Substitution among GRK2 inhibitors is not scientifically valid due to vast differences in potency, kinase selectivity profiles, and downstream functional effects. While compounds such as CCG258208 (IC50 30 nM) and paroxetine (IC50 14 µM) also target GRK2 [1] [2], their potencies and selectivities against other GRKs (e.g., GRK1, GRK5) and kinases (e.g., PKA, ROCK1) differ by orders of magnitude [3]. GRK2 Inhibitor 1 occupies a unique position as a tool compound with a distinct potency window (126 µM) and established selectivity over PKA, which directly influences its utility in specific assay systems and in vivo models where high-potency inhibition is not desired or where off-target effects of more potent analogs confound interpretation.

Potency window
Moderate GRK2 inhibition suited to partial target engagement studies
Higher-potency GRK2 inhibitors may saturate target at concentrations where partial inhibition is desired
Kinase selectivity
Defined PKA-sparing profile up to high micromolar concentrations
Alternative GRK2 inhibitors carry distinct off-target kinase profiles that may confound pathway interpretation
Model endpoints
Cardiovascular response endpoints in metabolic-disease models
Comparator compounds characterized in heart failure contractility models; model-response context may not transfer

GRK2 Inhibitor 1 Quantitative Differentiation


GRK2 Inhibitory Potency Comparison

GRK2 Inhibitor 1 exhibits a biochemical IC50 of 126 µM against GRK2 . In contrast, the paroxetine-derived inhibitor CCG258208 (GRK2-IN-1) shows an IC50 of 30 nM [1], while the structurally related CCG258747 demonstrates an IC50 of 18 nM [2]. Paroxetine itself displays an IC50 of 1.4 µM [1]. The target compound is therefore >4,200-fold less potent than CCG258208 and >7,000-fold less potent than CCG258747 in enzymatic assays.

GRK2 Potency
Cross-study context
126 µM IC50 — ~4,200-fold lower potency than CCG258208 (30 nM) in enzymatic GRK2 assays
Supports potency-window interpretation for partial inhibition study design
Large potency gap defines distinct experimental utility; assay conditions require review
GRK2 inhibition Potency comparison IC50

Selectivity Over PKA

GRK2 Inhibitor 1 shows no inhibitory activity against PKA at concentrations up to 1 mM, indicating a minimum selectivity index of >7.9 for GRK2 over PKA (based on the 126 µM IC50 for GRK2) . By comparison, GSK180736A inhibits PKA with an IC50 of 30 µM , and paroxetine's PKA inhibition is not detectable in standard assays [1]. CCG258208 and CCG258747 show >2,500-fold and >5,500-fold selectivity over PKA, respectively, but achieve this at much lower absolute concentrations .

PKA Selectivity
Class-level
No PKA inhibition detected at concentrations ≤1 mM; selectivity index >7.9 vs GSK180736A PKA IC50 of 30 µM
Supports PKA-sparing selectivity context for GPCR signaling assay design
Class-level inference; absolute PKA IC50 not determined — may differ across assay platforms
Kinase selectivity PKA GRK2 Off-target activity

In Vivo Hemodynamic Effects in Diabetic Models

In ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes, GRK2 Inhibitor 1 administered at a dose of 200 µg/kg significantly decreased systolic blood pressure . In contrast, the more potent inhibitor CCG258208 was evaluated in chronic mini-swine heart failure models, where acute administration enhanced dobutamine inotropic responses [1]. Paroxetine, at doses of 5 mg/kg/day, improved left ventricular function and structure in mouse heart failure models [2].

In Vivo Model Response
Cross-study context
Systolic blood pressure decrease at 200 µg/kg in ob/ob and STZ-induced diabetic mouse models
Reported in vivo model-response context for metabolic-cardiovascular crossover studies
Endpoints differ from heart failure contractility models used with comparator GRK2 inhibitors
In vivo efficacy Systolic blood pressure Type 2 diabetes Cardiovascular

GRK2 Inhibitor 1 Application Scenarios


Metabolic-Cardiovascular Research

Given its established in vivo efficacy in reducing systolic blood pressure in diabetic mouse models at 200 µg/kg and its selectivity for GRK2 over PKA at concentrations up to 1 mM , GRK2 Inhibitor 1 is optimally deployed in studies investigating the intersection of type 2 diabetes and hypertension where complete GRK2 ablation is not required. Its lower potency (126 µM) relative to newer inhibitors makes it a valuable tool for dose-response studies that explore partial GRK2 inhibition without fully saturating the target.

In Vitro Assay Positive Control

GRK2 Inhibitor 1 serves as a well-characterized reference compound in GRK2 enzymatic and cellular assays, providing a benchmark IC50 of 126 µM against which more potent or selective inhibitors can be compared. Its documented lack of PKA inhibition below 1 mM ensures that observed effects are not confounded by off-target PKA modulation, an advantage over compounds like GSK180736A (PKA IC50 = 30 µM) .

Dopamine Inhibition Reversal (DIR) Studies

The compound has been shown to inhibit dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in rat ventral tegmental area in vitro . This specific neuropharmacological activity, coupled with its moderate GRK2 potency, positions it as a specialized tool for neuroscience research investigating GPCR kinase modulation of dopaminergic signaling pathways.

Application
Selection Property
Validation Focus
Metabolic-cardiovascular model studies
GRK2/βARK1 pathway inhibition fit
Blood pressure endpoint monitoring
In vitro GRK2 enzymatic assay studies
PKA-sparing selectivity context
Comparator benchmarking endpoints
Dopaminergic signaling pathway studies
GPCR kinase modulation context
DIR assay endpoint review

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